molecular formula C17H25N3O4S B5514264 N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine-1-sulfonamide

N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine-1-sulfonamide

Cat. No. B5514264
M. Wt: 367.5 g/mol
InChI Key: NDWTYQSETWDKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine-1-sulfonamide often involves multiple steps, including nucleophilic substitution reactions, amidation, and sulfonation. For example, the synthesis of related compounds involves reactions between various sulfonamide and piperazine derivatives, as seen in the preparation of sulfonamide derivatives for biological screening and fingerprint applications (Khan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a piperazine ring, a sulfonamide group, and a benzoxepin moiety. The configuration and substitution pattern on these core structures significantly influence the compound's properties and reactivity. X-ray crystallography is often used to elucidate the precise geometry of these molecules, as demonstrated in the structural analysis of related sulfonamide compounds (Naveen et al., 2007).

Chemical Reactions and Properties

Compounds like N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine-1-sulfonamide undergo various chemical reactions, including nucleophilic substitutions and reactions with electrophiles. The presence of a sulfonamide group can lead to interactions with other chemical entities, affecting the compound's reactivity and biological activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their biological activities, indicating the importance of the sulfonamide moiety in chemical interactions (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of functional groups like sulfonamide and piperazine contributes to the compound's polarity, solubility in various solvents, and crystalline form, as seen in the synthesis and characterization of related compounds (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, are crucial for understanding the compound's behavior in different environments and reactions. The sulfonamide group, for instance, is known for its bioactive properties and reactivity, which is significant in the synthesis of biologically active compounds (Kumar et al., 2008).

Scientific Research Applications

Antioxidant Properties and Age-Related Disease Treatment

N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, related to the queried compound, exhibit potential in treating age-related diseases. These compounds, with free radical scavenger groups and chelating groups, show binding affinity for various ions and protect cells against oxidative stress, suggesting their utility in preventing cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin, Randazzo, Zhang, & Kador, 2010).

Metabolism in Drug Development

The metabolism of Lu AA21004, a novel antidepressant structurally related to the queried compound, was studied to understand its oxidative metabolism. This research is crucial for drug development, providing insights into the metabolic pathways and potential interactions of new pharmaceutical compounds (Hvenegaard et al., 2012).

Antihypertensive Agents

Compounds structurally similar to the queried molecule, such as 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives, have been explored as alpha-antagonists and antihypertensive agents. Their potential in lowering blood pressure provides a basis for new therapeutic options for hypertension (Campbell et al., 1987).

Antiviral Research

Research on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives, which are structurally related to the queried compound, indicates their potential in antiviral applications. This research contributes to the development of new antiviral drugs, particularly against avian paramyxo virus (AMPV-1) (Selvakumar et al., 2018).

Hypotensive Activity

Compounds in the same family as the queried molecule demonstrate hypotensive activity. For example, 1-(alkylamino)-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins have been shown to be effective alpha blockers with both peripheral and central activities, providing insights into new treatments for high blood pressure (Tenbrink et al., 1981).

properties

IUPAC Name

N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepine-4-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-18(2)25(22,23)20-10-8-19(9-11-20)17(21)15-7-12-24-16-6-4-3-5-14(16)13-15/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWTYQSETWDKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine-1-sulfonamide

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